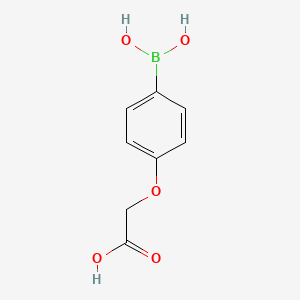

4-(Carboxymethoxy)phenylboronic acid

描述

属性

IUPAC Name |

2-(4-boronophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,12-13H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTGNLGIQQFSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674573 | |

| Record name | (4-Boronophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-84-6 | |

| Record name | 2-(4-Boronophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Boronophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethoxy)phenylboronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like water or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

4-(Carboxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Condensation Reactions: The compound can participate in condensation reactions with stabilizer chains at the surface of polystyrene latex.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Acidic or Basic Conditions: Employed in esterification and hydrolysis reactions.

Solvents: Common solvents include water, methanol, and dichloromethane.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Esters: Formed through esterification reactions.

Functionalized Polymers: Resulting from condensation reactions with polymer chains.

科学研究应用

Medicinal Chemistry

Autotaxin Inhibitors

One of the primary applications of 4-(Carboxymethoxy)phenylboronic acid is as an intermediate for developing autotaxin inhibitors. Autotaxin is an enzyme involved in the synthesis of lysophosphatidic acid (LPA), which plays a role in cancer progression and other diseases. The compound has been used to synthesize hydantoin-derived inhibitors that show promise in treating various cancers .

FLT3 Kinase Inhibitors

The compound serves as a substrate in the synthesis of 5-aryl-2-aminopyridine derivatives, which are potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). FLT3 is frequently mutated in acute myeloid leukemia (AML), making these inhibitors significant for targeted cancer therapies .

Materials Science

Reactive Oxygen Species (ROS) Sensitive Materials

this compound can be utilized to create materials that respond to reactive oxygen species (ROS). By linking phenylboronic acid pinacol esters to β-cyclodextrin, researchers have developed ROS-sensitive materials that can eliminate hydrogen peroxide (H2O2), showcasing potential applications in drug delivery systems and therapeutic agents .

Analytical Chemistry

Chromatography Applications

The compound is also employed in chromatography as a reagent for the separation and analysis of various compounds. Its boronic acid functionality allows it to form reversible covalent bonds with diols, making it useful for the selective capture and detection of biomolecules such as sugars .

Data Summary Table

Case Studies

Case Study 1: Development of Autotaxin Inhibitors

A study published in MedChemComm detailed the synthesis of novel autotaxin inhibitors derived from this compound. The research highlighted structure-activity relationships that guided the optimization of these compounds for enhanced efficacy against cancer cells .

Case Study 2: Synthesis of FLT3 Inhibitors

Research published in Bioorganic & Medicinal Chemistry Letters explored the optimization of 5-aryl-2-aminopyridines as FLT3 inhibitors. The study demonstrated how derivatives of this compound could improve binding affinity and selectivity towards mutated FLT3, providing insights into potential therapeutic strategies for AML .

作用机制

The mechanism of action of 4-(Carboxymethoxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the detection of sugars and other biological molecules. The boronic acid group interacts with the diol groups, forming a cyclic boronate ester, which can be detected through various analytical techniques .

相似化合物的比较

Comparison with Similar Boronic Acid Derivatives

Substituent-Specific Comparisons

Carboxylic Acid Derivatives

- 4-Carboxyphenylboronic Acid (CAS: 14047-29-1):

- Substituent: -COOH (carboxylic acid).

- Properties: Higher acidity (pKa ~4–5) compared to the carboxymethoxy group, enabling pH-dependent binding to diols and sugars. Applications include glycoprotein sensing and Suzuki-Miyaura couplings .

- Key Difference: The carboxylic acid group lacks the ether linkage, reducing steric hindrance but increasing susceptibility to decarboxylation under harsh conditions.

Ether Derivatives

- 4-Methoxyphenylboronic Acid (CAS: 5720-07-0):

- 4-(Methoxycarbonyl)phenylboronic Acid :

Amide Derivatives

- 4-(N-Methylaminocarbonyl)phenylboronic Acid: Substituent: -CONHCH₃ (N-methylamide). Synthesis: Prepared via one-step ammoniation of 4-(methoxycarbonyl)phenylboronic acid, offering high yield (industrial scalability) . Applications: Enhanced hydrogen-bonding capacity for biological targeting compared to carboxymethoxy analogs.

- (4-(Dimethylcarbamoyl)phenyl)boronic Acid (CAS: 405520-68-5):

Thioether Derivatives

Physical and Thermal Properties

- Thermal Stability: Phenoxazine-pyrimidine boronic acid esters exhibit glass transition temperatures (Tg) of 109–137°C, typical for TADF materials .

- Solubility :

- Carboxymethoxy and carboxy derivatives display higher aqueous solubility (>10 mg/mL) compared to methoxy or thioether analogs (<5 mg/mL) due to polar functional groups .

生物活性

4-(Carboxymethoxy)phenylboronic acid (CMPBA) is a derivative of phenylboronic acid that exhibits significant biological activity, particularly in the context of cancer treatment and glycoprotein interactions. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

CMPBA is characterized by the presence of a carboxymethoxy group attached to a phenylboronic acid structure. This modification enhances its solubility and reactivity with biological molecules, particularly those containing diol groups, such as sugars and glycoproteins.

Biological Activity Overview

The biological activity of CMPBA has been investigated primarily in the following areas:

- Anticancer Activity : CMPBA and its derivatives have shown promising antiproliferative effects against various cancer cell lines.

- Glycoprotein Interactions : The compound exhibits strong binding affinity to glycoproteins, which can be exploited for therapeutic and diagnostic purposes.

Anticancer Activity

Research has demonstrated that CMPBA derivatives possess significant antiproliferative activity. In a study evaluating various phenylboronic acid derivatives, CMPBA was found to induce cell cycle arrest and apoptosis in cancer cells.

- Cell Cycle Arrest : CMPBA induces G2/M phase cell cycle arrest, which is associated with increased levels of p21 and caspase-3 activation.

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, leading to morphological changes indicative of programmed cell death.

Case Studies

- Study on Ovarian Cancer Cells : CMPBA exhibited low micromolar inhibitory concentrations in A2780 ovarian cancer cells, demonstrating its potential as an effective anticancer agent .

- Mechanistic Insights : Flow cytometry and Western blot analyses revealed that CMPBA treatment resulted in significant changes in cell morphology and an increase in aneuploid cells, indicating a disruption in normal cell division processes .

Glycoprotein Interactions

CMPBA's ability to interact with glycoproteins has opened avenues for its use in biosensing and targeted drug delivery systems.

Binding Characteristics

- Surface Plasmon Resonance (SPR) studies indicated that CMPBA can effectively capture glycoproteins from solution due to its boronic acid functionality.

- The binding affinity is influenced by the terminal saccharides present on the glycoproteins, showcasing specificity in interactions .

Applications

- Biosensors : The interaction properties of CMPBA can be utilized to develop sensitive biosensors for detecting glycoproteins in clinical samples.

- Targeted Drug Delivery : By attaching CMPBA to drug carriers, enhanced targeting of cancer cells that overexpress specific glycoproteins can be achieved, improving therapeutic efficacy .

Research Findings Summary

常见问题

Q. Critical Factors :

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 78 | 95 | Pd(PPh₃)₄, K₂CO₃, 70°C | |

| Carboxymethylation | 65 | 90 | NaOH, EtOH/H₂O, reflux |

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight containers at 8–25°C with desiccants (e.g., silica gel) to prevent hydrolysis . Avoid light exposure, as UV degradation can alter boronic acid functionality.

- Handling : Use nitrile gloves and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles .

- Stability Monitoring : Conduct periodic NMR (¹¹B or ¹H) or FT-IR analysis to detect boroxine formation (peaks at ~1,370 cm⁻¹ for B-O-B) .

Advanced: What methodological considerations are critical when employing this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- Ligand Selection : Bulky ligands (e.g., SPhos) prevent catalyst poisoning by the carboxymethoxy group .

- Base Optimization : Use weak bases (e.g., Cs₂CO₃) to avoid ester hydrolysis.

- Solvent Compatibility : Anhydrous DMF or toluene minimizes side reactions. Pre-dry solvents over molecular sieves.

- Post-Reaction Quenching : Add EDTA to chelate residual Pd, improving product purity .

Q. Common Pitfalls :

- Low yields may arise from boronic acid dimerization. Pre-react with pinacol to stabilize the boronate ester .

Advanced: How can researchers address conflicting data regarding the pH-dependent binding efficiency of boronic acid derivatives in biochemical assays?

Methodological Answer:

Discrepancies often stem from variations in:

- pKa Measurement : Use potentiometric titration or ¹¹B NMR to determine the exact pKa of the boronic acid group (typically ~8.6–9.2) .

- Buffer Interference : Avoid Tris buffers, which compete for boronate binding. Use HEPES or MOPS at pH 7.4–8.5 .

- Competitive Assays : Include controls with excess fructose (a diol competitor) to validate specificity.

Q. Table 2: pH-Dependent Binding Efficiency

| Assay pH | Binding Affinity (Kd, μM) | Buffer System | Reference |

|---|---|---|---|

| 7.4 | 120 ± 15 | HEPES | |

| 8.5 | 45 ± 8 | MOPS |

Advanced: What strategies optimize the incorporation of this compound into nanoparticle systems for targeted drug delivery?

Methodological Answer:

- Surface Functionalization : Conjugate via carbodiimide chemistry (EDC/NHS) to amine-functionalized nanoparticles. Confirm coupling via FT-IR (amide bond at ~1,650 cm⁻¹) .

- Density Optimization : Use TGA to quantify ligand loading. Ideal density: 50–100 molecules/nm² to balance targeting and steric hindrance .

- In Vitro Validation : Test binding to sialic acid-rich cells (e.g., HepG2) with/without competitive inhibitors (e.g., mannose).

Case Study : Phenylboronic acid-modified iron oxide nanoparticles showed 3× higher cellular uptake in HCV studies compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。